3-Bromo-5-[(cyclobutylamino)methyl]aniline
Overview
Description
3-Bromo-5-[(cyclobutylamino)methyl]aniline is an organic compound with the molecular formula C11H15BrN2 It is a brominated aniline derivative, characterized by the presence of a bromine atom at the third position and a cyclobutylamino methyl group at the fifth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(cyclobutylamino)methyl]aniline typically involves multi-step organic reactions. One common method is the bromination of 5-[(cyclobutylamino)methyl]aniline. The process begins with the preparation of 5-[(cyclobutylamino)methyl]aniline, which can be synthesized through the reaction of cyclobutylamine with 5-formylaniline under reductive amination conditions. The resulting intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly brominating agents may also be considered to minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(cyclobutylamino)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Corresponding amines.
Scientific Research Applications
3-Bromo-5-[(cyclobutylamino)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(cyclobutylamino)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutylamino group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Lacks the cyclobutylamino methyl group, making it less complex.
5-[(Cyclobutylamino)methyl]aniline:
3-Bromo-4-[(cyclobutylamino)methyl]aniline: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness
3-Bromo-5-[(cyclobutylamino)methyl]aniline is unique due to the presence of both the bromine atom and the cyclobutylamino methyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-bromo-5-[(cyclobutylamino)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-9-4-8(5-10(13)6-9)7-14-11-2-1-3-11/h4-6,11,14H,1-3,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGEGPULSTBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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